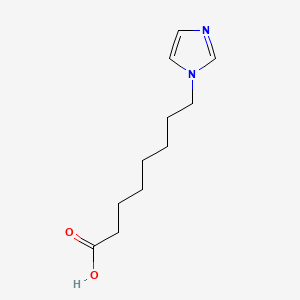

1-(7-Carboxyheptyl)imidazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

8-imidazol-1-yloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-11(15)6-4-2-1-3-5-8-13-9-7-12-10-13/h7,9-10H,1-6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQGDTNNZRAKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218965 | |

| Record name | 1-Carboxyheptylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68887-68-3 | |

| Record name | 1H-Imidazole-1-octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68887-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Carboxyheptylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068887683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Carboxyheptylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Overview of Imidazole Derivatives in Scientific Inquiry

The journey of imidazole (B134444) derivatives in scientific discovery began in the 19th century. Imidazole itself was first synthesized by Heinrich Debus in 1858, though various derivatives had been discovered as early as the 1840s. nih.govirjet.net This five-membered heterocyclic aromatic ring, containing two nitrogen atoms, is a fundamental component of several crucial biological molecules, including the amino acid histidine, purines in nucleic acids, and the neurotransmitter histamine (B1213489). nih.govirjet.netisca.me

The inherent properties of the imidazole nucleus, such as its polarity, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, have made its derivatives a focal point in medicinal chemistry and pharmacological studies for over a century. nih.govjournalijcar.orgmdpi.com Researchers have long recognized that incorporating an imidazole ring can enhance the pharmacokinetic properties of potential drug molecules by improving solubility and bioavailability. irjet.netijrar.org This has led to the development of a vast library of imidazole-containing compounds with a wide spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents. nih.govjournalijcar.orgjchemrev.com The development of cimetidine, a histamine H2 receptor antagonist for treating ulcers, stands as a landmark achievement that underscored the immense therapeutic potential of imidazole derivatives. nih.gov

Rationale for Investigating 1 7 Carboxyheptyl Imidazole As a Chemical Entity

The specific rationale for synthesizing and investigating 1-(7-Carboxyheptyl)imidazole stems from its role as a selective inhibitor of thromboxane (B8750289) A2 synthase. scispace.com Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in thrombosis and hemostasis. researchgate.net Researchers hypothesized that by selectively inhibiting its synthesis, they could modulate pathological processes involved in cardiovascular diseases.

The structure of this compound is key to its function. The imidazole (B134444) moiety is crucial for its inhibitory activity, while the length of the carboxyalkyl chain significantly influences its potency. researchgate.netresearchgate.net Studies have shown that the seven-carbon chain of heptanoic acid provides optimal positioning for the molecule to interact with the active site of the thromboxane synthase enzyme. researchgate.net This selective inhibition allows for the redirection of the prostaglandin (B15479496) endoperoxide precursors towards the production of other prostaglandins, such as prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This dual effect of reducing thromboxane A2 and potentially increasing prostacyclin made this compound a valuable tool for dissecting the complexities of the arachidonic acid cascade. nih.gov

Applications of 1 7 Carboxyheptyl Imidazole in Research Methodologies

Development of Chemical Probes and Affinity Ligands Utilizing 1-(7-Carboxyheptyl)imidazole Scaffold

The unique bifunctional nature of this compound makes it an ideal scaffold for the design and synthesis of chemical probes and affinity ligands. frontiersin.orgrug.nl These tools are instrumental in elucidating the functions of proteins and other biomolecules within their native cellular environments. Chemical probes are small molecules that can be used to study and manipulate biological systems, often by containing a ligand for a specific protein, a reactive group for covalent attachment, and a reporter group for detection. frontiersin.orgrug.nl

Fluorescently Tagged Derivatives for Live-Cell Imaging and Visualization

While direct fluorescently tagged derivatives of this compound are not extensively documented in the reviewed literature, the core imidazole (B134444) structure is a key component in many fluorescent probes. rsc.orgnih.govrsc.org The carboxylic acid end of this compound provides a convenient attachment point for various fluorophores. This modification would allow researchers to visualize the localization and dynamics of target molecules in living cells. For instance, imidazole derivatives have been developed as fluorescent chemosensors for detecting metal ions like mercury. nih.gov The general principle involves designing a molecule where the interaction with the target analyte modulates the fluorescence output, either by enhancement ("turn-on") or quenching ("turn-off"). nih.gov

| Probe Type | Target | Application | Reference |

| Imidazole-based fluorescent sensor | Mercury ions (Hg²⁺) | Environmental and health hazard detection | nih.gov |

| Triphenylamine–imidazole derivatives | Photoswitching | Reversible fluorescence modulation | rsc.org |

| Naphth[1,2-d]imidazole derivatives | Cancer cells | Imaging and cytotoxic agents | mdpi.com |

Biotinylated Analogs for Affinity Purification and Pull-Down Assays

The carboxyl group of this compound can be readily coupled with biotin, a vitamin with an exceptionally high affinity for the protein avidin (B1170675) and its bacterial counterpart, streptavidin. This strong and specific interaction forms the basis of numerous affinity purification techniques. Biotinylated analogs of this compound would enable researchers to "fish" for binding partners of a molecule of interest from complex biological mixtures like cell lysates. Once the biotinylated probe has bound to its target, the entire complex can be captured using streptavidin-coated beads, allowing for the isolation and subsequent identification of the interacting proteins. This approach is a cornerstone of modern proteomics and chemical biology.

Photoaffinity Labels for Target Identification and Validation

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule. nih.govenamine.net This method involves incorporating a photoreactive group into the structure of a ligand. Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "tagging" the binding target. nih.gov The carboxyl group of this compound can be used to attach a photoreactive moiety, such as a diazirine or benzophenone. enamine.net For example, a study utilized a photoactivatable and clickable analog of ceramide, which incorporated a diazirine group, to identify its binding proteins. nih.gov Similarly, this compound has been used in studies involving photoaffinity labeling to characterize a growth hormone-releasing peptide receptor. ahajournals.orgahajournals.org In these experiments, a photoactivatable derivative of a ligand was used to specifically label the receptor protein. ahajournals.orgahajournals.org

Utilization as a Building Block in Complex Molecular Architectures for Scientific Investigations

Beyond its direct use in chemical probes, this compound serves as a versatile building block for the synthesis of more complex molecules with tailored properties for scientific research. frontiersin.orgrug.nl

Precursor in the Synthesis of Macrocycles or Peptidomimetics

The imidazole ring is a common structural motif in natural products and medicinally important compounds. The bifunctionality of this compound allows for its incorporation into macrocyclic structures. Macrocycles, large ring-like molecules, are of significant interest in drug discovery due to their conformational rigidity and ability to bind to challenging protein targets. mdpi.comnih.gov The synthesis of peptide-like macrocycles containing an imidazole-4,5-dicarboxylic acid scaffold has been reported, highlighting the utility of imidazole derivatives in creating complex cyclic structures. mdpi.com

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. The imidazole side chain of histidine is often crucial for the biological activity of peptides. This compound and its derivatives can be used to create peptidomimetics where the imidazole group is positioned to interact with a specific biological target. researchgate.net

Scaffold for Combinatorial Library Generation in Drug Discovery Research

Combinatorial chemistry is a powerful strategy for rapidly generating large collections of related compounds, known as libraries, which can then be screened for biological activity. nih.govevotec.comsci-hub.se The structure of this compound is well-suited for this approach. The carboxylic acid can be readily diversified by reacting it with a library of amines or alcohols, while the imidazole ring can be modified through various chemical reactions. This allows for the creation of a vast number of unique molecules based on the this compound scaffold. Screening these libraries against a biological target can lead to the identification of "hit" compounds with desired activities, which can then be further optimized in the drug discovery process. nih.govsci-hub.se The use of mixture-based synthetic combinatorial libraries has been shown to significantly accelerate the discovery of new drug candidates. nih.gov

Employment in In Vitro and Ex Vivo Model Systems for Mechanistic Research (Non-Human)

The unique structure of this compound, featuring a seven-carbon aliphatic chain linked to an imidazole ring, makes it a valuable tool for investigating cellular and physiological processes in controlled laboratory settings. Its application spans from isolated cell cultures to complex tissue models, allowing researchers to dissect molecular mechanisms with precision.

Cell-Based Assays for Studying Biological Processes

Cell-based assays are fundamental in biomedical research, and imidazole-containing compounds are frequently employed to probe cellular functions. While direct studies extensively detailing the use of this compound in a wide array of cell lines are specific to its role as a thromboxane (B8750289) synthase inhibitor, the broader family of imidazole derivatives is used in various cell-based systems. For instance, research on related imidazole alkaloids has utilized cell membrane permeability assays to understand their antibacterial mechanisms. acs.org

In studies of cellular toxicity and metabolism, various methylimidazolium ionic liquids, which share the core imidazole structure, have been investigated in cell lines such as the rat liver progenitor B-13 cells and human hepatocytes. researchgate.net These studies use assays like the MTT assay to measure cell viability and explore mechanisms of toxicity, such as the inhibition of the mitochondrial electron transport chain. researchgate.net Furthermore, advanced cell-based applications involve photoactivatable and clickable imidazole-containing lipid analogs to identify protein-lipid interactions and trace metabolic pathways within cell lines like A549 and SV589. nih.gov These examples underscore the adaptability of the imidazole moiety in designing chemical probes for sophisticated cell-based mechanistic studies.

Organotypic Slice Cultures and Tissue Explant Models for Physiological Relevance

To bridge the gap between single-cell assays and whole-organism complexity, researchers utilize ex vivo models like organotypic slice cultures and perfused tissue explants. These systems maintain the intricate cellular architecture and microenvironment of the original tissue, offering a higher degree of physiological relevance. nih.gov

A prominent example of this compound's application in this context is its use in the Langendorff-perfused isolated rat heart model. ahajournals.org In these experiments, the compound was administered to the isolated heart to investigate its influence on coronary vascular tone and to determine the role of thromboxanes in cardiac function. The study found that this compound, a known thromboxane synthase inhibitor, did not block the coronary vasoconstriction induced by the peptide hexarelin, suggesting that this particular physiological response is not mediated by thromboxanes. ahajournals.org This use in a sophisticated tissue explant model was crucial for dissecting the specific signaling pathways involved in cardiac regulation. ahajournals.org

Use in Biochemical Reconstitution Studies and Isolated Enzyme Assays

This compound is recognized primarily for its function as a selective inhibitor of thromboxane A2 synthase (TXAS). researchgate.net This property makes it an ideal tool for use in isolated enzyme assays to study the arachidonic acid cascade. In such assays, purified or semi-purified enzyme preparations are used to assess the compound's direct effect on enzymatic activity. By measuring the production of thromboxane B2 (TxB2), the stable metabolite of thromboxane A2, researchers can quantify the inhibitory potency of this compound.

Studies have shown that it selectively inhibits the prostaglandin (B15479496) endoperoxide thromboxane isomerase. ahajournals.org This specificity is critical for biochemical studies, as it allows researchers to isolate the role of TXAS from other enzymes in the prostaglandin pathway. The investigation of structure-activity relationships among various imidazole derivatives has further refined the understanding of how modifications to the alkyl chain or imidazole ring affect inhibitory potency on TXA2 synthase. researchgate.netresearchgate.net These isolated enzyme assays are fundamental for characterizing the compound's mechanism of action and for the development of more potent and specific inhibitors. researchgate.net

Development and Refinement of Analytical Assays for this compound in Research Samples

The accurate detection and quantification of this compound in biological and chemical samples are essential for its application in research. To this end, various analytical methods based on chromatography and spectroscopy have been developed and refined.

Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS/MS) for Separation and Identification

Chromatographic methods are the cornerstone for the analysis of this compound, providing the necessary resolution and sensitivity for its separation and identification in complex matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the analysis of imidazole derivatives. For instance, HPLC assays have been developed for the detection of related methylimidazolium ionic liquids in biological samples. researchgate.net In the synthesis of this compound, HPLC can be coupled with mass spectrometry (LC-MS) to monitor the reaction progress and check for the degradation of the imidazole ring, particularly at elevated temperatures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. For imidazole-like compounds, a derivatization step is often required to increase their volatility and improve chromatographic performance. gdut.edu.cn A common method involves derivatization with isobutyl chloroformate. gdut.edu.cn The resulting derivatives can then be separated and identified by GC-MS. This technique has been successfully applied to quantify various imidazole compounds in atmospheric aerosols and aqueous reaction samples, with limits of detection (LOD) in the range of 0.0553–0.8914 µg/mL. gdut.edu.cn

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides excellent selectivity and sensitivity for quantifying compounds in complex biological fluids. While specific LC-MS/MS methods for this compound are not detailed in the provided context, the general principles are widely applied to similar molecules, such as in determining sphingolipid levels in cells. nih.gov

The table below summarizes key parameters for the chromatographic analysis of imidazole-like compounds, based on established methods for the broader class of molecules. gdut.edu.cn

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) Data | Reference |

| Derivatization Agent | Isobutyl chloroformate | gdut.edu.cn |

| Extraction pH | 8.0 | gdut.edu.cn |

| Limit of Detection (LOD) | 0.0553–0.8914 µg/mL | gdut.edu.cn |

| Limit of Quantification (LOQ) | 0.2370–1.9373 µg/mL | gdut.edu.cn |

| Correlation Coefficient (R²) | 0.9903–0.9992 | gdut.edu.cn |

Spectroscopic Methods for Detection and Quantification (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques are invaluable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for the structural validation of synthesized this compound. Key peaks in the ¹H NMR spectrum, such as those corresponding to the aliphatic chain protons, the imidazole-CH₂ protons, and the imidazole ring protons, confirm the compound's identity. NMR titration has also been used to study the interaction of other imidazole-containing compounds with biological molecules like nucleosides. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed to determine the concentration of imidazole derivatives and to study their physicochemical properties, such as acid dissociation constants (pKa). researchgate.net For example, the pKa of an imidazole-2-carboxamide derivative was determined by monitoring changes in its UV absorbance as a function of pH. researchgate.net This information is crucial for understanding the compound's behavior in biological systems.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (e.g., LC-MS), mass spectrometry is essential for determining the molecular weight and fragmentation pattern of this compound, which aids in its unambiguous identification. acs.org

The table below outlines spectroscopic methods used for the characterization of imidazole compounds.

| Spectroscopic Method | Application | Key Findings/Information Obtained | Reference |

| ¹H NMR | Structural Validation | Identification of key proton signals for the aliphatic chain and imidazole ring. | |

| UV-Vis Spectroscopy | Determination of Physicochemical Properties | Measurement of acid dissociation constants (pKa) by monitoring pH-dependent absorbance changes. | researchgate.net |

| X-ray Crystallography | Structural Elucidation | Determination of the three-dimensional molecular structure and intermolecular interactions in the solid state. | acs.orgnih.gov |

| Mass Spectrometry (MS) | Identification & Monitoring | Confirmation of molecular weight and monitoring of reaction progress and purity. | acs.org |

Mass Spectrometry-Based Approaches for Metabolite Profiling in Research

The application of this compound in mass spectrometry-based metabolite profiling is not as a direct derivatization or labeling agent for the broad analysis of metabolites. Instead, its utility in mass spectrometry is primarily demonstrated through its own analysis and the study of its metabolic fate in specific biological systems. Research has focused on detecting and quantifying this compound and its metabolites to understand its biological activities, rather than using it as a tool to profile other endogenous metabolites.

One significant area of research involving this compound is in the study of sterol metabolism by Mycobacterium tuberculosis. In this context, Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary analytical technique employed. For instance, in a study investigating the metabolic fate of human immunoactive sterols in M. tuberculosis, this compound (ChpImi) was used as an inhibitor of sterol-metabolizing cytochrome P450 enzymes. The analysis of its effects and its own metabolism was carried out using an Agilent HPLC 1200 system coupled with an Agilent Triple Quad 6410 mass detector. The chromatographic separation was achieved on a Zorbax Eclipse XDB C18 column with a gradient of formic acid in water and methanol. The mass spectrometer was operated in positive-ion mode with an electrospray ionization (ESI) source.

In other research, the metabolism of related imidazolium-based ionic liquids has been investigated. For example, the metabolism of 1-octyl-3-methylimidazolium (M8OI) in human hepatocytes and other systems was shown to produce hydroxylated and carboxylated metabolites, including a compound structurally related to this compound, which was identified as 1-(7-carboxyheptyl)-3-methyl-1H-imidazole-3-ium (COOH7IM). The identification and quantification of these metabolites were performed using LC-MS, highlighting the compound's relevance as a metabolite in toxicological studies rather than a reagent for metabolite profiling.

While the core structure of this compound contains both a carboxylic acid and an imidazole group, which are reactive moieties often targeted in derivatization strategies for metabolomics, there is no evidence in the scientific literature of it being developed or utilized as a chemical labeling reagent for the comprehensive analysis of metabolites in biological samples. Derivatization in metabolomics typically aims to improve the chromatographic and mass spectrometric properties of analytes, such as enhancing ionization efficiency or introducing a specific tag for targeted detection. Although this compound possesses functional groups that could theoretically be used for such purposes, its application has been focused on its intrinsic biological activity.

The table below summarizes the LC-MS instrumentation used in a study involving the analysis of this compound.

| Parameter | Specification |

| Liquid Chromatography System | Agilent HPLC 1200 |

| Mass Spectrometer | Agilent Triple Quad 6410 |

| Chromatographic Column | Zorbax Eclipse XDB C18 (4.6 × 150 mm; 5.0 µm) |

| Mobile Phase A | 0.1% (v/v) formic acid in water |

| Mobile Phase B | 0.1% (v/v) formic acid in methanol |

| Gradient | Linear gradient starting with 85% B, reaching 100% B at 5 min |

| Flow Rate | 0.6 ml/min |

| Injection Volume | 10 μl |

| Ionization Source | Electrospray Ionization (ESI) |

| Ion Mode | Positive |

| Nebulizing Gas Flow Rate | 10 l/min |

| Fragmentor Voltage | 90 V |

| Drying Gas Temperature | 350 °C |

| Capillary Voltage | 4000 V |

| Nebulizer Pressure | 30 psi |

| Data Acquisition Mode | MS2Scan (280 to 500 Da) |

Future Directions and Emerging Research Avenues for 1 7 Carboxyheptyl Imidazole

Exploration of Novel Biological Targets for Mechanistic Research Beyond Known Interactions

While 1-(7-carboxyheptyl)imidazole is a known selective inhibitor of thromboxane (B8750289) synthase, its interactions with other biological targets remain a significant area for future investigation. nih.govnih.gov Research has shown that it does not significantly affect coronary vasoconstriction induced by the growth hormone-releasing peptide hexarelin, suggesting its effects are independent of prostaglandin (B15479496) and thromboxane involvement in this specific pathway. ahajournals.org This finding opens the door to exploring other potential molecular targets.

Future studies will likely focus on identifying and characterizing new protein interactions. For instance, while it has been tested against certain cytochrome P450 enzymes in Mycobacterium tuberculosis, showing a substrate-like binding for CYP124 and CYP125 but not CYP142, a comprehensive screening against a broader panel of human enzymes is warranted. biorxiv.org Understanding these off-target effects is crucial for a complete mechanistic understanding and for predicting potential polypharmacological profiles. Researchers may employ advanced proteomic and chemoproteomic techniques to pull down and identify binding partners in various cell types and disease models, thus elucidating its mechanism of action beyond the arachidonic acid cascade. researchgate.netnih.gov

Integration into Advanced Chemical Biology and Drug Discovery Platforms

The integration of this compound into modern drug discovery platforms, such as phenotypic screening, represents a promising avenue for uncovering novel therapeutic applications. nih.govmdpi.comgardp.org Phenotypic screening, which assesses the effects of a compound on cellular or organismal phenotypes, can reveal unexpected biological activities without prior knowledge of the molecular target. nih.govgardp.org This approach has gained renewed interest as it can identify compounds that modulate complex biological processes, a feat often missed by target-based screening. mdpi.comgardp.org

By incorporating this compound and its derivatives into diverse phenotypic screening assays, researchers can explore its effects on a wide range of cellular processes, including cell proliferation, differentiation, and signaling in various disease models. biorxiv.org This could lead to the discovery of new indications for this class of compounds in areas such as oncology, neurodegenerative disorders, or infectious diseases. snv63.rumdpi.commdpi.com Furthermore, hits from such screens can then be subjected to target identification studies to unravel the underlying mechanisms of action. nih.gov

Development of Next-Generation Chemical Tools Based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the development of next-generation chemical probes. snv63.rupromega.co.uknih.gov These tools are essential for dissecting complex biological pathways and validating new drug targets. snv63.rupromega.co.uk By modifying the core structure of this compound, researchers can create a library of derivatives with altered potency, selectivity, and physicochemical properties. researchgate.netresearchgate.net

Introducing various substituents into the carboxy-bearing side chain of this compound has been shown to increase its inhibitory potency on thromboxane synthase. researchgate.netresearchgate.net Future efforts will likely focus on creating "fully functionalized" probes by incorporating photoactivatable groups and click chemistry handles. nih.govnih.gov These features allow for covalent cross-linking to target proteins and subsequent identification and quantification using advanced mass spectrometry-based proteomic techniques. nih.gov Such probes will be instrumental in mapping the direct protein interactions of the this compound scaffold within a cellular context, providing a more precise understanding of its biological activity. qub.ac.uknih.govresearchgate.net

Unexplored Biological Roles and Pathways of Carboxyalkylimidazoles

The broader class of carboxyalkylimidazoles, to which this compound belongs, likely possesses a range of unexplored biological roles and modulates various cellular pathways beyond thromboxane synthesis. ethernet.edu.etlongdom.org The imidazole (B134444) moiety itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comresearchgate.netlongdom.org

Future research should investigate the influence of the carboxyalkyl chain length on the biological activity and target specificity of these compounds. researchgate.netethernet.edu.et Studies have already indicated that the length of the carboxyalkyl chain is a critical determinant of inhibitory potency against thromboxane synthase. researchgate.net It is plausible that variations in chain length could lead to interactions with different sets of proteins and thus elicit distinct biological responses. Exploring the effects of carboxyalkylimidazoles on metabolic pathways, gene expression, and cellular signaling cascades will be crucial in uncovering their full therapeutic potential.

Methodological Advancements for Studying this compound in Complex Biological Systems

To fully understand the biological functions of this compound, advanced analytical and imaging techniques are required to study its behavior in complex biological environments. The development of methods to track the subcellular localization, concentration, and target engagement of this compound in real-time within living cells is a key area of future research.

This could involve the development of fluorescently tagged derivatives of this compound for use in high-resolution microscopy studies. Furthermore, advanced mass spectrometry imaging techniques could be employed to map the distribution of the compound and its metabolites in tissues. Computational approaches, such as molecular docking and dynamics simulations, can complement experimental studies by predicting potential binding sites and modes of interaction with various proteins, guiding the design of more potent and selective analogs. nih.gov The integration of these multi-faceted approaches will provide a comprehensive picture of the pharmacodynamics and pharmacokinetics of this compound, accelerating its journey from a research tool to a potential therapeutic agent. wiley-vch.dee-bookshelf.dewiley.com

常见问题

Q. What is the primary biological mechanism of action of 1-(7-Carboxyheptyl)imidazole in thrombosis research?

This compound acts as a selective inhibitor of thromboxane A2 (TXA) synthase, an enzyme critical in converting prostaglandin H2 into thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction. Its selectivity ensures minimal interference with related enzymes like cyclooxygenase or prostacyclin synthetase, making it valuable for studying thrombotic pathways .

Q. How can researchers validate the selectivity of this compound for TXA synthase in enzyme inhibition assays?

Methodologically, selectivity is confirmed via comparative enzyme activity assays. For example:

- Step 1 : Measure TXA synthase activity in platelet microsomes using radioimmunoassays for thromboxane B2 (TXB2, a stable TXA2 metabolite).

- Step 2 : Assess parallel inhibition of cyclooxygenase (COX) by quantifying prostaglandin E2 (PGE2) levels.

- Step 3 : Use IC50 ratios (TXA synthase vs. COX) to confirm selectivity. Evidence shows IC50 values for TXA synthase inhibition are ~10<sup>−8</sup>–10<sup>−9</sup> M, with no COX inhibition at these concentrations .

Q. What experimental models are suitable for evaluating the anti-thrombotic efficacy of this compound?

Key models include:

- In vitro : Platelet-rich plasma (PRP) assays to measure inhibition of platelet aggregation induced by agonists like collagen or ADP.

- In vivo : Extracorporeal thrombosis models in rodents, where the compound is administered intravenously, and thrombus formation is quantified via flow reduction or fibrin deposition. Dose-response curves (e.g., 3–10 mg/kg) are critical for establishing efficacy thresholds .

Q. What synthetic strategies are employed to prepare this compound derivatives for structure-activity studies?

Common approaches include:

- Side-chain modification : Introducing substituents (e.g., methyl, halogens, or phenylene groups) into the carboxyheptyl side chain via nucleophilic substitution or cross-coupling reactions.

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups, though this requires pre-functionalized imidazole precursors .

Advanced Research Questions

Q. How do structural modifications to the carboxyheptyl side chain influence TXA synthase inhibitory potency?

The optimal side-chain length for inhibition is 8.5–9.0 Å, as determined by X-ray crystallography and molecular dynamics simulations. For example:

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo thrombus formation results?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled compounds.

- Metabolite screening : Identify active/inactive metabolites via LC-MS.

- Dose optimization : Adjust dosing regimens (e.g., continuous infusion vs. bolus) to maintain therapeutic plasma levels. For instance, in vivo efficacy at 3 mg/kg may require sustained inhibition not captured in vitro .

Q. What computational methods are used to predict the binding affinity of this compound analogs to TXA synthase?

Advanced techniques include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions.

- QM/MM simulations : Hybrid quantum mechanics/molecular mechanics to evaluate electronic effects of substituents.

- Free-energy perturbation (FEP) : Predicts ΔΔG values for side-chain modifications, guiding synthetic prioritization .

Q. How does this compound compare to newer TXA synthase inhibitors in terms of therapeutic potential?

Comparative studies should evaluate:

- Potency : IC50 values against TXA synthase (e.g., ozagrel hydrochloride has IC50 = 10<sup>−7</sup> M vs. 10<sup>−9</sup> M for compound 47).

- Selectivity : Cross-reactivity with COX-1/2 or prostacyclin synthase.

- Toxicity : Liver enzyme induction (e.g., CYP450) assessed via hepatocyte assays. Data show benzylimidazole derivatives may induce CYP450, whereas this compound lacks this effect .

Q. What analytical techniques are critical for characterizing this compound derivatives in purity and stability studies?

Key methodologies include:

- HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., heat, pH extremes).

- NMR spectroscopy : Confirms structural integrity, particularly for stereoisomers (e.g., 1H and 13C NMR for side-chain conformation).

- X-ray crystallography : Resolves 3D binding modes in enzyme co-crystals, guiding rational design .

Q. How can researchers design experiments to elucidate off-target effects of this compound in complex biological systems?

Integrate multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated endothelial cells.

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to map protein interaction networks.

- Metabolomics : LC-MS-based profiling of arachidonic acid metabolites to confirm pathway specificity. Data from show no significant off-target effects on prostacyclin or prostaglandin synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。